

Computational Modeling of 1-Phenyl-2-butene: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenyl-2-butene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational chemistry modeling of **1-phenyl-2-butene**. It details the methodologies for conformational analysis, determination of geometric parameters, and the calculation of rotational energy barriers, crucial aspects for understanding its molecular behavior and potential interactions in a biological context. This document serves as a roadmap for researchers employing computational tools to investigate phenylalkene derivatives.

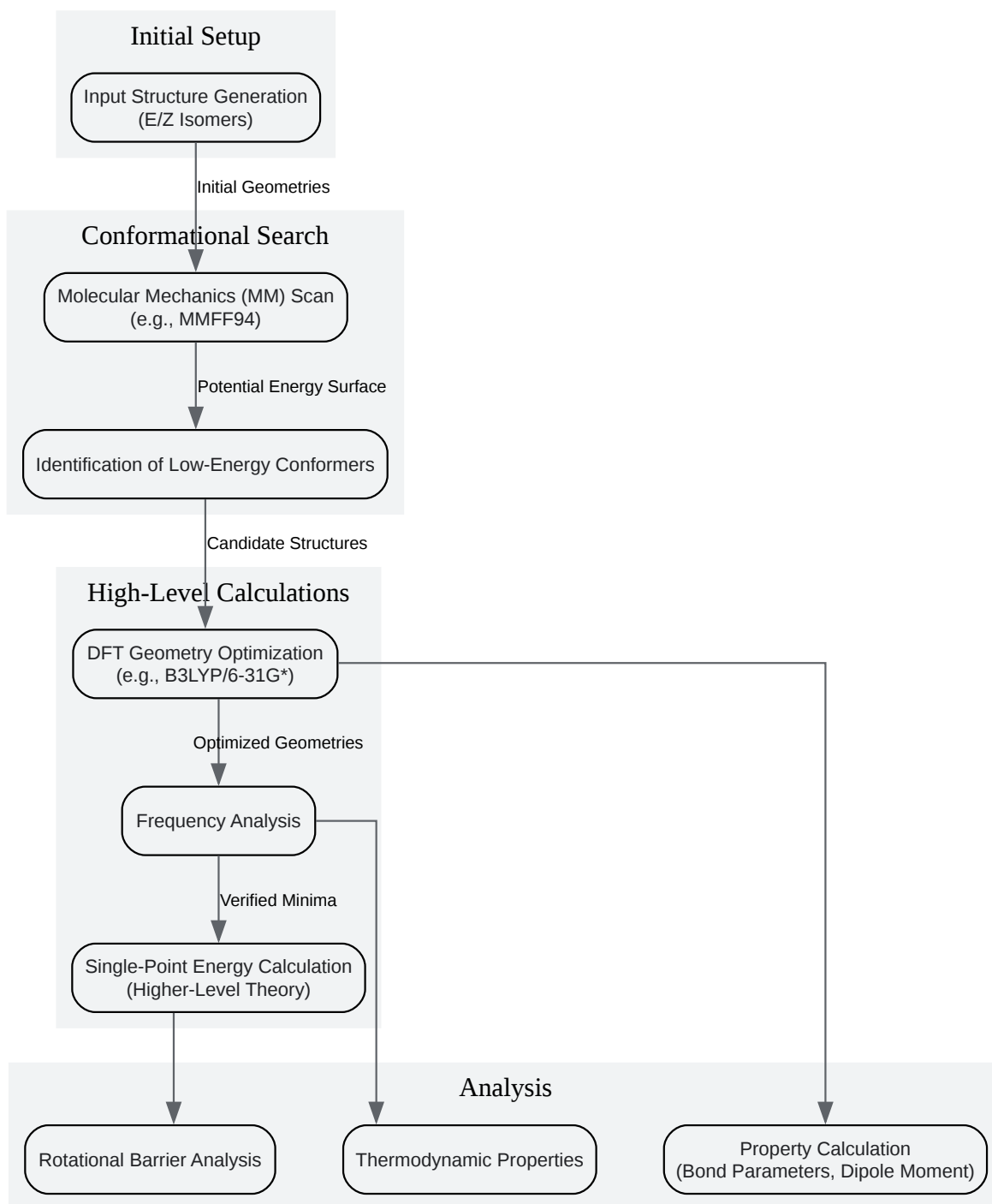
Introduction to the Computational Modeling of 1-Phenyl-2-butene

1-Phenyl-2-butene is a molecule of interest due to its structural motifs—a phenyl ring and a butene chain—which are common in various organic compounds and pharmacologically active molecules. Understanding its three-dimensional structure, conformational flexibility, and energetic landscape is fundamental for predicting its reactivity, designing derivatives, and understanding its potential role in drug development. Computational chemistry provides a powerful lens to investigate these properties at a molecular level.

This guide outlines the standard computational workflow for characterizing **1-phenyl-2-butene**, from initial structure generation to in-depth quantum mechanical calculations. The methodologies described are based on established principles of computational chemistry, widely applied to organic molecules.

Computational Workflow

The computational investigation of **1-phenyl-2-butene** follows a multi-step process to ensure a thorough exploration of its conformational space and accurate calculation of its properties.



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Figure 1: Computational workflow for **1-phenyl-2-butene**.

Experimental and Computational Protocols

Conformational Search with Molecular Mechanics

A preliminary conformational search is performed using molecular mechanics to efficiently explore the potential energy surface. This step identifies a set of low-energy conformers that serve as starting points for more accurate quantum mechanical calculations.

Protocol:

- **Initial Structure:** The (E) and (Z) isomers of **1-phenyl-2-butene** are built using a molecular editor.
- **Force Field:** A suitable molecular mechanics force field, such as MMFF94 or AMBER, is selected. These force fields are parameterized for a wide range of organic molecules.
- **Conformational Search Algorithm:** A systematic or stochastic search algorithm is employed. For **1-phenyl-2-butene**, a dihedral scan around the C-C single bonds of the butene chain is appropriate.
- **Energy Minimization:** Each generated conformer is subjected to energy minimization to find the nearest local minimum on the potential energy surface.
- **Selection of Conformers:** A set of unique conformers within a specified energy window (e.g., 10 kcal/mol) above the global minimum is selected for further analysis.

Quantum Mechanical Calculations with Density Functional Theory (DFT)

The low-energy conformers identified by molecular mechanics are then subjected to higher-level quantum mechanical calculations to obtain accurate geometries and relative energies.

Protocol:

- **Method and Basis Set:** Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d) is a common choice for geometry optimization of organic molecules, providing a good balance between accuracy and computational cost.

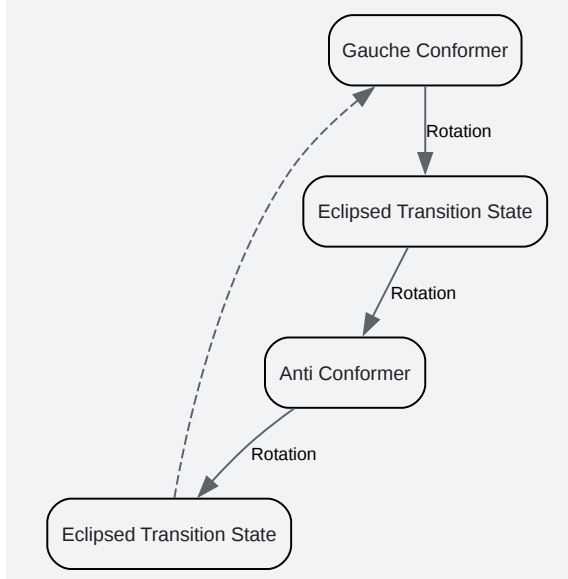
- **Geometry Optimization:** The geometry of each conformer is optimized to find the stationary point on the potential energy surface corresponding to a local minimum.
- **Frequency Analysis:** A frequency calculation is performed on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations also provide thermodynamic data like zero-point vibrational energy (ZPVE) and thermal corrections.
- **Single-Point Energy Refinement:** To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) or a higher level of theory.

Data Presentation: Conformational Analysis

The primary focus of the computational modeling of **1-phenyl-2-butene** is its conformational isomerism, arising from rotation around the C α -C β and C β -C γ single bonds of the butene chain. The key conformers are typically described by the dihedral angle between the phenyl ring and the double bond.

The following diagram illustrates the key rotational isomers around the C α -C β bond.

Conformational Isomers of (E)-1-Phenyl-2-butene



Relative Energy (kcal/mol)
~3.0

Relative Energy (kcal/mol)
0.0 (Global Minimum)

Relative Energy (kcal/mol)
~3.0

Relative Energy (kcal/mol)
~0.5

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